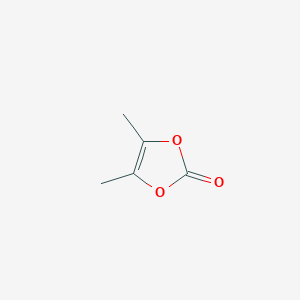

4,5-Dimethyl-1,3-dioxol-2-one

Beschreibung

Overview of Dioxolone Derivatives in Organic Chemistry

Dioxolone derivatives, a class of heterocyclic compounds, are characterized by a five-membered ring containing two oxygen atoms and a carbonyl group. vulcanchem.com These structures are of significant interest in organic chemistry due to their versatile reactivity and utility as intermediates in the synthesis of more complex molecules. ontosight.ai Their applications span various fields, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai The specific arrangement of atoms within the dioxolone ring imparts unique chemical properties, making them valuable building blocks in organic synthesis. ontosight.aiontosight.ai Dioxolane derivatives, a related class, have been explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

Historical Context of DMDO Discovery and Initial Characterization

While a specific, detailed historical account of the discovery and initial characterization of 4,5-Dimethyl-1,3-dioxol-2-one is not extensively documented in the provided search results, its emergence in scientific literature is closely tied to the broader investigation of dioxolone derivatives and their applications. The compound, a simple derivative of vinylene carbonate, has gained attention for its utility in various chemical contexts. nih.gov Initial studies likely focused on its synthesis and basic chemical properties, paving the way for its later application in more specialized areas of research and industry.

Significance of DMDO in Contemporary Chemical Synthesis and Materials Science

This compound has emerged as a crucial intermediate in modern chemical synthesis, particularly in the pharmaceutical industry. It serves as a key building block in the synthesis of several drugs, including the antihypertensive agent olmesartan (B1677269) and the antibacterial medication prulifloxacin (B1679801). github.com Its role often involves acting as a prodrug-forming agent, which can enhance the oral absorption and efficacy of certain pharmaceuticals. guidechem.com In materials science, DMDO is recognized for its application as a component in non-aqueous electrolyte blends for advanced lithium-ion batteries. nih.gov The growing demand for innovative pharmaceuticals and energy storage solutions underscores the expanding market and research interest in DMDO. github.com

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 37830-90-3 | sigmaaldrich.com |

| Molecular Formula | C5H6O3 | nih.gov |

| Molecular Weight | 114.10 g/mol | sigmaaldrich.com |

| Appearance | White Solid | chemicalbook.com |

| Melting Point | 77-78 °C | chemicalbook.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOFABFKUOIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958862 | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37830-90-3 | |

| Record name | 1,3-Dioxol-2-one, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037830903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5 Dimethyl 1,3 Dioxol 2 One

Recent Advancements in DMDO Synthesis from 3-Hydroxy-2-butanone

The synthesis of 4,5-Dimethyl-1,3-dioxol-2-one starting from 3-hydroxy-2-butanone (acetoin) has been a focal point of research, leading to optimized and greener production methods.

Optimized Reaction Conditions and Catalyst Systems for Transesterification Routes

The transesterification route, primarily utilizing dimethyl carbonate as a benign reagent, represents a common and safer alternative to older methods involving phosgene (B1210022). This process typically occurs in two stages. Initially, 3-hydroxy-2-butanone undergoes a transesterification reaction with dimethyl carbonate to form a key intermediate, carbonic acid monomethyl 3-hydroxy-2-butanone base ester. chemicalbook.com Subsequently, this intermediate undergoes cyclization at a higher temperature to yield the final product, this compound, with the concurrent removal of methanol (B129727). chemicalbook.comgoogle.com

Key to the optimization of this process is the selection of an appropriate catalyst and solvent system. Alkali metal alcoholates, such as sodium propylate and sodium ethylate, have proven effective as catalysts. chemicalbook.comgoogle.com The reaction is typically carried out in a high-boiling aliphatic ether solvent, such as triethylene glycol dimethyl ether. chemicalbook.comgoogle.com

A typical laboratory-scale synthesis involves heating a mixture of 3-hydroxy-2-butanone, dimethyl carbonate, the catalyst, and the solvent at temperatures ranging from 60-100°C for 3 to 6 hours to facilitate the initial transesterification. google.com During this phase, methanol is continuously distilled off to drive the reaction forward. chemicalbook.com Following this, the temperature is elevated to 110-160°C for 2 to 5 hours to induce cyclization and complete the removal of byproducts. google.com After cooling and neutralization of the catalyst with an acid like concentrated hydrochloric acid, the product is isolated through crystallization, filtration, and purification steps, often involving recrystallization to achieve high purity (up to 99.6%). google.comchemicalbook.com Yields for this process are reported to be in the range of 47-53%. google.comchemicalbook.com

Interactive Data Table: Optimized Reaction Parameters for DMDO Synthesis via Transesterification

| Parameter | Condition | Source |

| Starting Materials | 3-Hydroxy-2-butanone, Dimethyl Carbonate | google.com |

| Catalyst | Alkali Metal Alcoholates (e.g., Sodium Propylate, Sodium Ethylate) | chemicalbook.comgoogle.com |

| Solvent | Aliphatic Ethers (e.g., Triethylene Glycol Dimethyl Ether) | chemicalbook.comgoogle.com |

| Transesterification Temp. | 60-100 °C | google.com |

| Transesterification Time | 3-6 hours | google.com |

| Cyclization Temp. | 110-160 °C | google.com |

| Cyclization Time | 2-5 hours | google.com |

| Yield | 47-53% | google.comchemicalbook.com |

| Purity | Up to 99.6% | google.com |

Alternative Carbonylation Strategies Utilizing Phosgene Substitutes

Historically, the synthesis of cyclic carbonates often involved the use of highly toxic phosgene or its liquid counterpart, diphosgene. google.com Due to significant safety and handling concerns associated with these reagents, research has focused on developing safer alternatives. google.comsigmaaldrich.com One such alternative for the synthesis of this compound is the use of bis(trichloromethyl)carbonate, also known as triphosgene, which is a solid and thus safer to handle. google.comsigmaaldrich.com

A patented method describes the direct reaction of 3-hydroxy-2-butanone with bis(trichloromethyl)carbonate in the presence of an auxiliary agent and an organic solvent. google.com This approach eliminates the need for phosgene, thereby mitigating significant safety risks. google.com The reaction can be carried out in a variety of organic solvents, including tetrahydrofuran, chloroform (B151607), dichloromethane (B109758), and various ethers. google.com Auxiliary agents such as triethylamine, pyridine (B92270), or N-methylpyrrole are employed to facilitate the reaction. google.com The process involves a cyclization reaction at controlled temperatures, followed by workup and purification to yield the desired product with high purity (over 99%). google.com

Another phosgene substitute that has been explored is trichloroisocyanuric acid. In one described synthesis, 3-hydroxy-2-butanone is reacted with pyridine in dichloromethane, followed by the dropwise addition of a solution of trichloroisocyanuric acid in dichloromethane at a low temperature (below 10°C). guidechem.com After the reaction is complete, the mixture is washed and concentrated. The resulting intermediate is then heated to 160°C to induce dehydrochlorination and form this compound, which is then purified by recrystallization. guidechem.com This method reported a yield of 80% with a purity of 97%. guidechem.com

Interactive Data Table: Phosgene Substitutes in DMDO Synthesis

| Phosgene Substitute | Key Reagents | Solvent(s) | Auxiliary Agent(s) | Reported Yield | Reported Purity | Source |

| Bis(trichloromethyl)carbonate (Triphosgene) | 3-Hydroxy-2-butanone | Tetrahydrofuran, Chloroform, Dichloromethane | Triethylamine, Pyridine, N-methylpyrrole | 47-55% | >99.0% | google.com |

| Trichloroisocyanuric acid | 3-Hydroxy-2-butanone, Pyridine | Dichloromethane | Pyridine | 80% | 97% | guidechem.com |

Process Intensification and Green Chemistry Approaches in DMDO Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound, with a major focus on replacing hazardous reagents and minimizing waste. The shift from phosgene-based methods to those using dimethyl carbonate is a prime example of this trend. google.com Dimethyl carbonate is a non-toxic and environmentally benign reagent, and its use significantly enhances the safety and sustainability of the production process. google.com This approach results in fewer waste products and is more amenable to industrial-scale implementation. google.com

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is also relevant to DMDO synthesis. The use of continuous flow reactors, for instance, can offer significant advantages over traditional batch processing. mit.edu While specific studies on the continuous flow synthesis of DMDO are not extensively detailed in the provided search results, the generation of related compounds like dimethyldioxirane (B1199080) (DMDO) in continuous stirred-tank reactors (CSTRs) highlights the potential for applying such technologies. mit.edu This approach can improve safety by limiting the amount of reactive intermediates present at any given time and allows for better control over reaction parameters, potentially leading to higher yields and purity. mit.edu

Furthermore, the use of recyclable solvents and catalysts aligns with green chemistry principles. rsc.org While not explicitly detailed for DMDO synthesis in the search results, the broader trend in chemical synthesis is towards systems where solvents can be recovered and reused for multiple reaction cycles, reducing both cost and environmental impact. rsc.org The synthesis of DMDO using dimethyl carbonate, which can be recovered by fractionation, is a step in this direction. google.com

Stereoselective Synthesis of Chiral DMDO Analogues

The stereoselective synthesis of chiral analogues of this compound is of significant interest, particularly for applications in the pharmaceutical industry where enantiomeric purity is often crucial. chemicalbook.com While the synthesis of racemic this compound is well-established, methods for producing specific stereoisomers are less commonly reported in the initial search results.

One relevant study describes the synthesis of trans-4,5-dimethyl-1,3-dioxolan-2-one (a saturated analogue) from the corresponding epoxide, where the reaction proceeds with retention of stereochemistry. mdpi.com This suggests that if an enantiomerically pure epoxide is used as a starting material, a chiral dioxolanone can be obtained. However, this applies to the saturated ring system.

For the unsaturated 1,3-dioxol-2-one ring system, a study on the stereoselective isomerization of a related dioxolane, rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane, using titanium(IV) chloride to form a benzopyran derivative, indicates that stereochemical control in related systems is achievable. murdoch.edu.au

Further research into the stereoselective synthesis of chiral this compound itself could involve the use of chiral catalysts or starting from enantiomerically pure 3-hydroxy-2-butanone. The development of such methods would be a significant advancement, enabling the synthesis of optically active drugs with potentially improved efficacy and reduced side effects. chemicalbook.com

Scalable Synthesis Protocols for Industrial and Pharmaceutical Applications

The industrial and pharmaceutical demand for this compound, primarily as a key intermediate for antibiotics like prulifloxacin (B1679801) and other drugs, necessitates the development of scalable synthesis protocols. chemicalbook.comgithub.com The methods described in various patents are often designed with industrial applicability in mind, focusing on safety, cost-effectiveness, and the ability to produce large quantities of the compound.

The synthesis route from 3-hydroxy-2-butanone and dimethyl carbonate is particularly well-suited for large-scale production due to the use of readily available, non-toxic starting materials and the potential for high yields and purity. google.com A patent for this method provides examples of the process being carried out with kilogram quantities of reactants, demonstrating its scalability. google.com The procedure involves standard industrial equipment like reaction vessels with distillation columns and temperature control systems. google.comchemicalbook.com The purification of the final product through recrystallization is also a well-established and scalable industrial practice. google.com

Similarly, the synthesis using phosgene substitutes like bis(trichloromethyl)carbonate has been developed with an emphasis on creating a safer and more reliable production process, which is a critical consideration for industrial synthesis. google.com The patent for this method also details the process on a scale that suggests its viability for larger-scale manufacturing. google.com

The development of continuous manufacturing processes, as mentioned in the context of green chemistry, would represent a significant step forward in the scalable synthesis of DMDO. mit.edu Continuous flow systems can offer better heat and mass transfer, improved safety, and more consistent product quality, all of which are highly desirable for industrial and pharmaceutical applications. mit.edu

Mechanistic Investigations of DMDO Formation Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation from 3-hydroxy-2-butanone and dimethyl carbonate is generally understood to proceed through a two-step pathway.

The first step is a transesterification reaction, where the hydroxyl group of 3-hydroxy-2-butanone attacks the carbonyl carbon of dimethyl carbonate. chemicalbook.comgoogle.com This is typically catalyzed by a base, such as an alkali metal alcoholate, which deprotonates the hydroxyl group, making it a more potent nucleophile. The reaction results in the formation of a carbonic acid monomethyl 3-hydroxy-2-butanone base ester intermediate and methanol. chemicalbook.com The equilibrium of this step is driven forward by the continuous removal of methanol through distillation. chemicalbook.comgoogle.com

The second step is an intramolecular cyclization of the intermediate. google.com At a higher temperature, the remaining hydroxyl group (originally the carbonyl oxygen of the acetoin) is presumed to attack the carbonyl carbon of the newly formed carbonate ester moiety. This ring-closing reaction forms the five-membered 1,3-dioxol-2-one ring and eliminates another molecule of methanol.

While this general pathway is accepted, detailed mechanistic studies, such as computational modeling of transition states or kinetic analyses, are not extensively covered in the initial search results. However, related research on the formation of 1,3-dioxolanes through the oxidation of alkenes with hypervalent iodine mentions the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov It is conceivable that under certain acidic conditions, a similar cationic intermediate could play a role in the formation of DMDO, although the base-catalyzed route from dimethyl carbonate is more commonly described. Further research in this area could provide deeper insights and lead to further process improvements.

Molecular Structure, Conformation, and Intermolecular Interactions of Dmdo

Crystallographic Analysis and Polymorphism of DMDO

The solid-state structure of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) has been elucidated through single-crystal X-ray diffraction. This analysis provides precise details about the molecule's three-dimensional arrangement and the interactions that govern its crystal lattice.

DMDO crystallizes in the monoclinic crystal system. nih.goviucr.orgiucr.orgnih.gov The specific space group has been identified as P2₁/m. nih.goviucr.orgiucr.orgnih.gov A notable feature of its crystal structure is that the molecule's C₂ axis aligns with a crystallographic mirror plane. nih.goviucr.orgiucr.orgnih.gov The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined and are presented in the table below. While extensive studies on the polymorphism of DMDO are not widely reported, the determined crystal structure represents a stable form under the conditions of crystallization. researchgate.net

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

The crystal packing of DMDO is characterized by a network of close intermolecular contacts that dictate the supramolecular architecture. nih.goviucr.orgiucr.org Molecules of DMDO arrange into one-dimensional strands through simple translation along a diagonal of the ac face of the unit cell. nih.goviucr.orgiucr.org These strands then organize into two-dimensional sheets. nih.gov

Several key intermolecular interactions are observed:

O···H Contacts: The oxygen atom of the carbonyl group forms close contacts with hydrogen atoms from the methyl groups of adjacent molecules, with a notable distance of 2.53 Å. nih.goviucr.org

H···H and O···O Contacts: Within the sheets formed by the strands, there are interatomic H···H separations of 2.89 Å and 3.05 Å. The nearest O···O distances between the rings are 3.3962 (13) Å. nih.gov

O···C Contacts: Between the stacked sheets, the carbonyl oxygen atom is positioned near the five-membered ring of a neighboring molecule, leading to close O···O and O···C contacts. nih.goviucr.orgiucr.orgresearchgate.net Specific distances include a C(carbonyl)···C(olefin) separation of 3.3413 (16) Å, an O(carbonyl)···C(carbonyl) spacing of 3.3452 (18) Å, and an O(ring)···C(olefin) distance of 3.3742 (13) Å. nih.govresearchgate.net

These interactions, particularly the electrostatic forces from polarized bonds like the C=O group, are crucial in guiding the efficient packing of the molecules in the crystal lattice. nih.gov

Table 2: Intermolecular Contact Distances in Crystalline DMDO

| Interaction Type | Distance (Å) |

|---|---|

| C=O···H (methyl) | 2.53 |

| H···H | 2.89, 3.05 |

| O(ring)···O(ring) | 3.3962 (13) |

| C(carbonyl)···C(olefin) | 3.3413 (16) |

| O(carbonyl)···C(carbonyl) | 3.3452 (18) |

| O(ring)···C(olefin) | 3.3742 (13) |

The DMDO molecule is planar. nih.goviucr.orgiucr.orgnih.govscilit.com This planarity significantly influences its crystal packing. The flat molecules can stack efficiently, forming layered sheets. nih.gov These sheets are composed of antiparallel linear strands of DMDO molecules. nih.goviucr.orgiucr.orgnih.gov The arrangement is such that the polarized carbonyl end of one molecule is oriented in an alternating fashion with respect to its neighbors within the sheet. nih.gov Between the sheets, the parallel strands position the carbonyl oxygen atom over the center of the five-membered ring of a molecule in the sheet below. nih.goviucr.orgiucr.org This layered structure, facilitated by the molecule's planarity, maximizes the packing efficiency through a combination of van der Waals forces and electrostatic interactions. nih.gov

Conformational Analysis using Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), has been employed to investigate the conformational properties of DMDO. researchgate.netresearchgate.net These theoretical studies optimize the molecular geometry to find the most stable conformation. The calculations confirm the planar structure of the DMDO molecule. researchgate.net Methods such as B3LYP with basis sets like 6-311++G, 6-31G , and cc-pVTZ have been used to characterize the stationary points on the potential energy surface as minima, confirming the stability of the calculated conformation. researchgate.net The optimized structural parameters obtained from these computations are in good agreement with experimental data from crystallographic analyses and are used for further calculations, such as vibrational frequency assignments. researchgate.netresearchgate.net

Spectroscopic Characterization and Vibrational Assignments

The vibrational properties of DMDO have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netjst.go.jpresearchgate.net The experimental spectra have been recorded over wide spectral ranges, typically 4000–400 cm⁻¹ for FT-IR and 4000–100 cm⁻¹ for FT-Raman. researchgate.netresearchgate.net These experimental data are complemented by quantum chemical calculations to provide a complete assignment of the fundamental vibrational modes. researchgate.net

The vibrational assignments are performed with the aid of DFT calculations (e.g., B3LYP/6-311++G**) and potential energy distribution (PED) analysis. researchgate.netresearchgate.net The PED analysis helps to characterize the nature of each vibrational mode by quantifying the contribution of different internal coordinates. Key vibrational modes for DMDO include C-H stretching, C=O stretching, C=C stretching, and various bending and ring deformation modes. The influence of the methyl groups on the skeletal vibrations has also been a subject of these investigations. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for DMDO

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-H Stretching | - | - |

| C=O Stretching | - | - |

| C=C Stretching | - | - |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For DMDO, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of DMDO, recorded in deuterated chloroform (B151607) (CDCl₃), two primary signals are observed. A singlet appearing at approximately 4.34 ppm is attributed to the two equivalent methine protons (CH) on the dioxolane ring. The six protons of the two methyl groups (CH₃) resonate as a singlet at around 1.46 ppm. rsc.org The singlet nature of these peaks indicates the symmetrical nature of the molecule with respect to the NMR timescale.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, also recorded in CDCl₃, displays three distinct signals corresponding to the different carbon environments within the DMDO molecule. rsc.org The carbonyl carbon (C=O) of the cyclic carbonate ring gives a signal in the downfield region, typically around 154.64 ppm. The two equivalent olefinic carbons (C=C) of the dioxol ring appear at approximately 80.01 ppm. Finally, the carbons of the two methyl groups (CH₃) produce a signal at about 18.38 ppm. rsc.org

The chemical shifts obtained from NMR studies are instrumental in confirming the successful synthesis and purity of DMDO. The gauge-independent atomic orbital (GIAO) method has also been employed for theoretical calculations of ¹H and ¹³C NMR chemical shifts, which have shown good agreement with experimental data. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Atom | Chemical Shift (ppm) | Reference |

| ¹H | -CH₃ | 1.46 | rsc.org |

| ¹H | -CH | 4.34 | rsc.org |

| ¹³C | -CH₃ | 18.38 | rsc.org |

| ¹³C | C=C | 80.01 | rsc.org |

| ¹³C | C=O | 154.64 | rsc.org |

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study involving single crystals of DMDO grown by a slow evaporation method investigated its optical properties. researchgate.net The analysis of the UV-Vis spectrum of the grown crystal revealed its transmittance and optical characteristics. researchgate.net

Theoretical calculations using time-dependent density-functional theory (TD-DFT) at the B3LYP/6-311++G(d,p) level have been performed to determine the maximum absorption wavelength (λmax). researchgate.net These calculations have been compared with the actual experimental data. researchgate.net Another study reported that electronic spectra indicated the highest absorption at 380 nm. researchgate.net The investigation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, calculated to be 3.81 eV, provides further insight into the electronic stability and reactivity of the molecule. researchgate.net

Reactivity and Reaction Mechanisms of 4,5 Dimethyl 1,3 Dioxol 2 One

Ring-Opening Reactions of the Dioxolone Moiety

The 1,3-dioxol-2-one ring is susceptible to ring-opening reactions, a key aspect of its reactivity. This process is primarily initiated by the attack of nucleophiles on the electrophilic carbonyl carbon. cymitquimica.com The stability of the dioxolone ring is influenced by its constituent groups, with the electronegative oxygen atoms and the carbonyl group being central to its reactivity profile. ontosight.ai

Polymerization Mechanisms, including Ring-Opening Polymerization

4,5-Dimethyl-1,3-dioxol-2-one (DMDO) can undergo polymerization, which is a significant aspect of its chemical utility. researchgate.net This polymerization can proceed via a ring-opening mechanism. In the context of lithium-ion batteries, DMDO has been investigated as an electrolyte additive. researchgate.net Its polymerization is believed to contribute to the formation of a more stable solid electrolyte interphase (SEI) on the electrodes. researchgate.net While the precise mechanisms are not always clearly confirmed, the polymerization of electrolyte additives like DMDO is often investigated using electrochemical methods such as linear sweep voltammetry and cyclic voltammetry. researchgate.net

Ring-opening polymerization is a plausible pathway for DMDO, given the inherent ring strain in the five-membered dioxolone ring. cymitquimica.com This type of polymerization can be initiated by cationic, anionic, or other mechanisms. The resulting polymer would contain carbonate and ether linkages, and its properties would depend on the polymerization conditions and the initiator used.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound provides a site for various addition reactions. The reactivity of this alkene moiety is influenced by the electron-withdrawing nature of the adjacent carbonate group.

One notable reaction is oxidative difunctionalization. For instance, the oxidation of alkenes with hypervalent iodine reagents in the presence of a bidentate nucleophile can lead to the formation of heterocyclic products. researchgate.net This suggests that the alkene in DMDO could participate in similar transformations.

Furthermore, the benzene-sensitized photoreaction of related 4,5-disubstituted-1,3-dioxolen-2-ones in isopropyl alcohol results in reduction products, indicating the susceptibility of the double bond to radical addition. researchgate.netresearchgate.net

Functionalization of Methyl Groups

The two methyl groups attached to the double bond of this compound can be functionalized, providing a route to various derivatives.

Selective Chlorination and Bromination at Methyl Positions

Similarly, bromination at the methyl positions can be achieved. The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) leads to the formation of 4-bromomethyl-5-methyl-1,3-dioxolen-2-one. prepchem.com

Below is a table summarizing the conditions for the halogenation of this compound:

| Halogenating Agent | Solvent | Temperature | Product | Yield | Reference |

| Chlorine (Cl₂) | Dichloromethane (B109758) | 43-45°C | 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one | 87.5% | |

| Sulfuryl chloride | Dichloroethane | 40-60°C | 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one | ~80% | jst.go.jp |

| N-bromosuccinimide (NBS) | Carbon tetrachloride | Elevated | 4-Bromomethyl-5-methyl-1,3-dioxolen-2-one | - | prepchem.com |

Radical Pathways in Methyl Functionalization

The halogenation of the methyl groups in this compound often proceeds through a radical mechanism. The use of radical initiators like AIBN in bromination reactions with NBS is a strong indicator of a free-radical pathway. prepchem.com

In these reactions, the initiator generates a radical species, which then abstracts a hydrogen atom from one of the methyl groups of this compound. This creates a resonance-stabilized allylic radical. This radical then reacts with the halogenating agent (e.g., Br₂ or NBS) to form the halogenated product and a new radical, which continues the chain reaction. The stability of the intermediate allylic radical facilitates this functionalization at the methyl positions.

Exploration of Novel Reaction Pathways and Transformations

Recent research has uncovered several novel reaction pathways for this compound, expanding its utility as a versatile chemical building block. These transformations include halogenation, thermal rearrangement, polymerization, and photochemical reactions.

Halogenation Reactions: The methyl groups of DMDO are susceptible to radical halogenation, leading to the formation of useful intermediates. The reaction of DMDO with N-bromosuccinimide (NBS) or N-bromophthalimide can lead to a mixture of products, including 4-bromomethyl-5-methyl-1,3-dioxolen-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one. google.com These brominated derivatives are valuable as agents for introducing protecting groups in the synthesis of various pharmaceuticals. google.comiucr.orgnih.gov

Furthermore, a method for the catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one has been developed. google.com This process involves the reaction of DMDO with sulfuryl chloride in an organic solvent, utilizing a catalyst. google.com This chlorinated product serves as a crucial side chain for modifying semi-synthetic penicillins like lenampicillin, which enhances the drug's stability and absorption. google.com

Table 1: Halogenation Reactions of this compound

| Reaction Type | Halogenating Agent | Product(s) | Reference |

| Bromination | N-bromosuccinimide | 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, 4,5-bis(bromomethyl)-1,3-dioxol-2-one | google.com |

| Chlorination | Sulfuryl Chloride | 4-chloromethyl-5-methyl-1,3-dioxol-2-one | google.com |

Rearrangement Reactions: Thermal rearrangement presents another pathway for transforming DMDO derivatives. For instance, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which can be synthesized from DMDO, undergoes a thermal rearrangement to yield 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. googleapis.com This novel intermediate is noted for its utility as a modifying agent for producing various prodrugs. googleapis.com

Polymerization: DMDO has been investigated as a novel additive in electrolytes for lithium-ion batteries. researchgate.net In this application, DMDO can polymerize to form a more effective and stable solid electrolyte interphase (SEI) on the electrodes. researchgate.net This polymerization process helps to restrain the growth of the SEI during storage and aging at elevated temperatures, significantly increasing the storage life of the batteries. researchgate.net The potential for ring-opening polymerization also highlights its utility in polymer chemistry. cymitquimica.com

Photochemical Reactions: The photoreactivity of related dioxolenone structures suggests potential novel transformations for DMDO. For example, benzene-sensitized photoreactions of similar 1,3-dioxolen-2-ones in isopropyl alcohol have been shown to yield reduction products. researchgate.net This indicates that DMDO could undergo similar photochemical transformations, opening avenues for light-induced synthetic methodologies.

Catalytic Transformations Involving DMDO

Catalysis plays a crucial role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations.

Catalyzed Halogenation: The synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one from DMDO is significantly improved through catalysis. google.com The process employs a catalyst, such as phenyl selenium chloride, aryl selenium compounds, or selenium compounds immobilized on a polymer, to facilitate the reaction with sulfuryl chloride. google.com This one-step reaction is noted for its high selectivity and yield, simple operation, and reduced waste. google.com

Table 2: Catalysts for the Chlorination of this compound

| Catalyst Type | Example Catalyst | Molar Ratio (DMDO:Sulfuryl Chloride) | Reference |

| Selenium Compounds | Phenyl selenium chloride | 1:0.8-5.0 | google.com |

| Aryl selenium compounds with substituents | 1:0.8-5.0 | google.com | |

| Polymer-immobilized selenium compounds | 1:0.8-5.0 | google.com |

Electrochemical Applications: In the context of lithium-ion batteries, DMDO acts as a functional electrolyte additive. Its presence, even in small amounts (e.g., 1%), leads to the formation of a stable solid electrolyte interphase (SEI). researchgate.net This can be considered a form of in-situ catalytic polymerization where the electrochemical environment initiates the reaction. The resulting polymeric SEI leads to more stable charge-transfer resistance and extends the battery's lifespan. researchgate.net

Role in Synthesizing other Cyclic Carbonates: While not a transformation of DMDO itself, the catalytic synthesis of its saturated analog, trans-4,5-dimethyl-1,3-dioxolan-2-one, provides insight into relevant catalytic systems. Organocatalysts, such as 1,3-dimethylimidazolium (B1194174) iodide, have been effectively used for the cycloaddition of CO2 to the corresponding epoxide to form the saturated cyclic carbonate. mdpi.com This highlights the utility of organocatalysis for transformations involving the 1,3-dioxol-2-one scaffold. mdpi.com

Applications of 4,5 Dimethyl 1,3 Dioxol 2 One in Advanced Chemical Systems

Role in Electrolyte Formulations for Energy Storage Devices

4,5-Dimethyl-1,3-dioxol-2-one (DMDO) has emerged as a significant electrolyte additive in the development of advanced lithium-ion batteries. Its incorporation into electrolyte formulations is aimed at enhancing battery performance, stability, and lifespan by modifying the critical interface between the electrodes and the electrolyte.

Non-aqueous electrolytes in lithium-ion batteries typically consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents. These solvents often include cyclic carbonates like ethylene (B1197577) carbonate (EC) for its high dielectric constant, which aids in salt dissociation, blended with linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) to reduce viscosity. jst.go.jp DMDO is introduced into these conventional blends as a functional additive, typically in small weight percentages. Research has shown that even a 2% concentration of DMDO in the electrolyte can lead to notable improvements in battery performance. google.com The primary function of such additives is to favorably alter the electrochemical environment within the cell, particularly at the electrode surfaces during the initial formation cycles. mdpi.comerytis.com

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging of a lithium-ion battery. psu.edunih.gov Its composition and stability are crucial for the long-term performance and safety of the battery, as it prevents continuous electrolyte decomposition and allows for the transport of lithium ions. psu.edunih.gov

The addition of this compound to the electrolyte has a pronounced effect on the formation and quality of the SEI layer on both the anode and the cathode. google.com As an SEI-forming additive, DMDO is electrochemically reduced at a higher potential than the primary solvent components. nih.gov This preferential reduction leads to the formation of a more stable and effective SEI layer. A well-formed SEI should be thin, dense, and electronically insulating yet ionically conductive. mdpi.comresearchgate.net The presence of DMDO contributes to creating an SEI with these desirable properties, which helps to limit the irreversible capacity loss often associated with SEI formation and subsequent growth during cycling. google.commdpi.com

During the initial charging cycles, electrolyte components decompose on the electrode surfaces to form the SEI. The decomposition of additives like DMDO is a key part of this process. Experimental and theoretical investigations have identified the decomposition products of DMDO on both anode and cathode surfaces. google.com

On the graphite (B72142) anode, organic carbonate electrolytes undergo reductive decomposition. researchgate.netresearchgate.net DMDO participates in this process, and its decomposition products become incorporated into the SEI layer. google.com The specific mechanism involves the electrochemical reduction of the DMDO molecule. While detailed pathways are complex, the process leads to the formation of various organic and inorganic lithium compounds that constitute the protective SEI film. The unique structure of DMDO influences the chemical nature of these decomposition products, contributing to a more robust and effective passivation layer compared to that formed from standard carbonate solvents alone. google.com

Research has demonstrated that lithium-ion cells containing an electrolyte with 2% DMDO exhibit better capacity retention compared to cells without the additive. google.com This improvement is directly attributed to the superior quality of the SEI formed on the electrodes, which enhances the stability of the entire system. By mitigating undesirable side reactions and preserving the integrity of the electrode materials, DMDO contributes to a longer and more reliable battery life. google.comelectrochem.org

Table 1: Effect of DMDO Additive on Li-ion Battery Performance

| Performance Parameter | Electrolyte without DMDO | Electrolyte with 2% DMDO | Improvement Source |

| Capacity Retention | Standard | Improved | Formation of a more stable SEI layer google.com |

| SEI Layer Quality | Standard | More effective and stable on anode and cathode | Preferential decomposition of DMDO google.com |

DMDO as an Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are important intermediates in the pharmaceutical industry, particularly in the synthesis of prodrugs. newdrugapprovals.orgmdpi.com A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve the oral absorption, stability, or other pharmacokinetic properties of a drug. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, derived from DMDO, is a common promoiety used to create ester prodrugs of various antibiotics. mdpi.comjst.go.jp

The chemical structure of DMDO makes it a valuable building block for modifying parent drug molecules, especially those containing carboxylic acid or amine groups.

Ampicillin (B1664943) and Lenampicillin: Ampicillin, a widely used penicillin-type antibiotic, can be modified to improve its oral bioavailability. One successful approach is the creation of ester prodrugs. The (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester of ampicillin, known as KBT-1585, is a notable example. jst.go.jpjst.go.jp This prodrug is synthesized by reacting ampicillin with a halogenated derivative of DMDO, such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one. jst.go.jp After oral administration, the ester is hydrolyzed by enzymes in the body to release the active ampicillin. Lenampicillin is another prodrug of ampicillin, and its synthesis can also involve intermediates derived from dioxolones to enhance its absorption profile. jst.go.jp

Prulifloxacin (B1679801): Prulifloxacin is a fluoroquinolone antibiotic that is administered as a prodrug and is metabolized in the body to the active agent, ulifloxacin (B1683389). newdrugapprovals.org The chemical structure of prulifloxacin explicitly contains the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group. google.comnewdrugapprovals.org The synthesis involves condensing the core quinoline (B57606) structure with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one. newdrugapprovals.orgquickcompany.in This promoiety is crucial for the drug's pharmacokinetic properties. The synthesis often involves reacting this compound with a suitable halogenating agent to create the reactive intermediate needed for coupling with the antibiotic core. quickcompany.in

Cefuroxime Variants: Cefuroxime is a second-generation cephalosporin (B10832234) antibiotic that has poor oral absorption. scielo.br To overcome this, it is administered as a prodrug, Cefuroxime axetil, which is the 1-acetoxyethyl ester of cefuroxime. google.com While Cefuroxime axetil itself does not use the DMDO moiety, the principle of creating ester prodrugs to enhance bioavailability is the same. The synthesis of other potential Cefuroxime prodrugs could theoretically involve intermediates derived from DMDO, following the successful strategy employed for penicillins like ampicillin.

Table 2: Role of DMDO in Antibiotic Synthesis

| Antibiotic (Prodrug) | Role of DMDO-derived Moiety | Synthesis Intermediate | Resulting Advantage |

| Ampicillin Prodrug (KBT-1585) | Forms an ester with ampicillin's carboxylic acid group. jst.go.jp | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one jst.go.jp | Enhanced oral absorption jst.go.jp |

| Prulifloxacin | Integral part of the final prodrug structure, linked to a piperazinyl nitrogen. google.comnewdrugapprovals.org | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one newdrugapprovals.orgquickcompany.in | Functions as a prodrug for active ulifloxacin newdrugapprovals.org |

Precursor for Antihypertensive Drugs (e.g., Olmesartan)

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, notably the antihypertensive drug Olmesartan (B1677269) Medoxomil. guidechem.comhsppharma.com The compound's structure allows for its incorporation into larger molecules to enhance their therapeutic efficacy. In the synthesis of Olmesartan Medoxomil, a key step involves the esterification of the olmesartan acid with a derivative of this compound, specifically 4-chloromethyl-5-methyl-1,3-dioxol-2-one. nih.govnih.gov This process converts the carboxylic acid group of olmesartan into a medoxomil ester, which improves the drug's oral bioavailability. guidechem.com

The synthesis of Olmesartan Medoxomil is a multi-step process. One common route begins with the hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. The resulting intermediate is then condensed with 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl] tetrazole. This is followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one and a final deprotection step to yield Olmesartan Medoxomil. nih.gov A novel synthetic route has been developed that produces Olmesartan Medoxomil with a 60% yield and purity exceeding 99.0%. nih.gov

The role of this compound extends to its use as a cleavable group in prodrugs like Olmesartan Medoxomil. researchgate.net Prodrugs are inactive compounds that are converted into active drugs within the body. The dioxol-2-one moiety in Olmesartan Medoxomil is designed to be cleaved after administration, releasing the active form of the drug. guidechem.com This strategy of using a prodrug approach enhances the absorption of the medication from the digestive system and allows for a slow and steady release of the active drug, thereby improving its effectiveness. guidechem.com

Below is a table summarizing key intermediates and reagents in a common synthesis route for Olmesartan Medoxomil.

| Compound | Role in Synthesis | Reference |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Starting material | nih.gov |

| 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl] tetrazole | Condensation reagent | nih.gov |

| 4-chloromethyl-5-methyl-1,3-dioxol-2-one | Esterification agent | nih.govnih.gov |

| Trityl Olmesartan Medoxomil | Intermediate before deprotection | nih.gov |

| Olmesartan Medoxomil | Final product | nih.govnih.gov |

Development of Chiral Drugs and Optically Active Compounds

This compound is an important intermediate for the synthesis of chiral drugs with optical activity, which can significantly improve efficacy and reduce side effects. guidechem.comgoogle.com Chirality is a key consideration in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. eurekalert.org The use of this compound allows for the modification of drug structures to introduce or alter chirality, leading to the development of more effective and safer medications. guidechem.com

This compound is utilized in the synthesis of various classes of drugs where chirality is crucial for their therapeutic action. These include antibiotics, anti-inflammatory drugs, and analgesics. guidechem.com By acting as a chiral building block, this compound facilitates the creation of optically active compounds with desired stereochemistry. guidechem.comgoogle.com

The synthesis of chiral molecules often involves complex procedures to control the spatial arrangement of atoms. The development of new synthetic methods, such as those employing chiral catalysts, is crucial for producing enantiomerically pure drugs. eurekalert.org The incorporation of moieties derived from this compound is one strategy to achieve the desired chirality in the final drug product.

Utilization in Polymer Chemistry

Synthesis of Degradable and Chemically Recyclable Polymers

This compound and its derivatives have emerged as valuable monomers in the synthesis of degradable and chemically recyclable polymers. nih.govrsc.org These polymers are designed to break down under specific conditions, which is a significant advantage for applications in drug delivery, packaging, and agriculture. nih.gov The incorporation of degradable linkages into the polymer backbone is a key strategy for creating materials that are more environmentally sustainable. acs.org

One approach involves the use of cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), which is structurally related to this compound. nih.govrsc.org Polymers derived from DMDL can be degraded under basic conditions, such as in the presence of a hydroxide (B78521) or an amine, at relatively mild temperatures. rsc.orgresearchgate.net

A notable feature of the degradation of polymers made from DMDL is the generation of 2-hydroxyisobutyric acid (HIBA). nih.govresearchgate.net This degradation product can be recovered and used to re-synthesize the DMDL monomer, creating a closed-loop chemical recycling process. nih.govresearchgate.net This approach contributes to the development of a circular materials economy. nih.govrsc.org The table below summarizes the monomer, its resulting polymer, and the potential for chemical recycling.

| Monomer | Polymer Type | Degradation Product | Recycling Potential | Reference |

| 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) | Degradable Homopolymer and Copolymers | 2-hydroxyisobutyric acid (HIBA) | HIBA can be used to re-synthesize DMDL | nih.govresearchgate.net |

DMDO as a Monomer in Cyclic Ketene Hemiacetal Ester (CKHE) Polymerization

While the provided search results primarily discuss the polymerization of a related compound, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), they establish the utility of the cyclic ketene hemiacetal ester (CKHE) monomer class in synthesizing degradable polymers. nih.govrsc.orgresearchgate.net DMDL and another CKHE monomer, 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), have been successfully homopolymerized and copolymerized with a wide range of vinyl monomers. rsc.orgresearchgate.net This versatility allows for the creation of polymers with diverse properties suitable for various material designs. rsc.orgresearchgate.net

The polymerization of these CKHE monomers can be carried out using radical polymerization techniques. nih.govresearchgate.net For instance, DMDL has been shown to produce a homopolymer with a relatively high number-average molecular weight (Mn > 100,000). nih.govresearchgate.net The ability to copolymerize with monomers such as methacrylates, acrylates, styrene, and acrylonitrile (B1666552) further expands the scope of accessible polymer architectures. rsc.orgresearchgate.net

Ring-Retained Polymer Structures and Backbone Scission Mechanisms

Unlike some cyclic ketene acetals that undergo radical ring-opening polymerization, the polymerization of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) results in a ring-retained polymer structure. acs.org The five-membered ring of the monomer remains intact within the polymer backbone. acs.org

The degradation of these ring-retained polymers occurs through a backbone scission mechanism under basic conditions. acs.org The process is initiated by the attack of a hydroxide ion on the carbonyl group of the hemiacetal ester. acs.org This leads to the formation of an alkoxide anion, and subsequent elimination results in the scission of the polymer backbone. acs.org This process ultimately generates smaller polymer chains and 2-hydroxyisobutyric acid (HIBA). acs.org The ability to control the degradation of the polymer backbone is a key feature for applications requiring stimuli-responsive materials. acs.org

Potential Applications in Fine Chemicals and Specialty Materials

Beyond its established role in pharmaceuticals and emerging applications in polymer chemistry, this compound and its derivatives hold potential for use in other areas of fine chemicals and specialty materials. For instance, it is a simple derivative of vinylene carbonate, a compound that has garnered attention as a component in non-aqueous electrolyte blends for advanced lithium-ion batteries. iucr.orgnih.gov

The structural features of this compound also suggest its potential as a protected form of the dimethyldioxolene(2-) ligand. iucr.orgnih.gov This ligand could be liberated through base hydrolysis, opening up possibilities for its use in coordination chemistry and catalysis. iucr.orgnih.gov Furthermore, its derivatives are used in the preparation of synthetic chemotherapeutic antibiotics like Prulifloxacin. hsppharma.comchemicalbook.com The versatility of this compound as a chemical intermediate suggests its potential for broader applications in the synthesis of various fine chemicals and the development of novel specialty materials. indiafinechemicals.com

Computational Chemistry and Theoretical Studies of Dmdo

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For DMDO, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate its molecular properties. nih.gov

Theoretical geometry optimization of DMDO has been performed to determine its most stable conformation. Calculations at the B3LYP/6–311++G(d,p) level of theory have yielded geometrical parameters that are in good agreement with experimental values obtained from single-crystal X-ray diffraction. nih.gov The planar structure of the DMDO molecule, which features a C2 axis coincident with a crystallographic mirror plane, is confirmed by these computational models. researchgate.netnih.govdovepress.comprinceton.edu

Vibrational frequency analysis is conducted on the optimized geometry to predict the infrared and Raman spectra. The theoretical vibrational assignments for the grown DMDO crystal have been compared with experimental data, showing a strong correlation. nih.gov The Potential Energy Distribution (PED) is used to precisely assign the vibrational bands observed in FT-IR spectroscopy to specific molecular motions. nih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for DMDO

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C=O | Data not available in search results | 1.193 Å |

| Bond Length | O-C(O) | Data not available in search results | 1.365 Å |

| Bond Length | C=C | Data not available in search results | 1.343 Å |

| Bond Angle | O-C-O | Data not available in search results | 108.5° |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular chemical reactivity, kinetic stability, and optical polarizability. core.ac.ukmdpi.com

For DMDO, the HOMO-LUMO energy gap has been calculated using DFT. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.govcore.ac.uk Time-dependent DFT (TD-DFT) approaches have been utilized to determine the excitation energies and simulate the UV-Vis spectra in various solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), as well as in the gas phase. nih.gov The analysis of these orbitals provides insight into the charge transfer possibilities within the molecule. nih.gov

Table 2: Calculated Electronic Properties of DMDO

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available in search results | eV |

| LUMO Energy | Data not available in search results | eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.81 | eV |

The specific HOMO and LUMO energy values were not available in the search results, but the energy gap was reported. nih.gov

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to identify its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For DMDO, MEP analysis helps in understanding the reactive regions of the molecule, which is valuable for predicting its interaction with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov For DMDO, NBO analysis has been used to study atom hybridization and the electronic structure, confirming intermolecular interactions such as hydrogen bonds by identifying interactions between lone pairs and antibonding orbitals. nih.gov This analysis helps in understanding the stability and bond strength of the molecule. nih.gov The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

To quantify site selectivity and local reactivity, Fukui functions and other local reactivity descriptors are calculated. nih.gov These descriptors are derived from conceptual DFT and help to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The reactivity of the DMDO molecule has been studied using the Fukui function and local reactivity descriptors, providing a theoretical basis for its chemical behavior in reactions. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While detailed molecular dynamics (MD) simulation studies specifically focused on 4,5-Dimethyl-1,3-dioxol-2-one were not found in the available literature, the types of intermolecular forces that would be investigated in such simulations can be inferred from experimental crystal structure analysis.

X-ray diffraction studies of DMDO crystals have identified several key intermolecular interactions that govern its supramolecular assembly. researchgate.netnih.gov These include:

Close H···H and O···O contacts: These occur between antiparallel linear strands of DMDO molecules, associating them into sheets. researchgate.netnih.govdovepress.com

Close O···O and O···C contacts: These interactions are observed between parallel strands in adjacent sheets, where the carbonyl oxygen atom of one molecule is positioned near the five-membered ring of a neighboring molecule. researchgate.netnih.govdovepress.comprinceton.edu

C-H···O hydrogen bonds: The carbonyl oxygen atom forms close contacts with hydrogen atoms from the methyl groups of adjacent molecules. nih.gov

A molecular dynamics simulation would model the movement of DMDO molecules over time, providing insights into the strength, dynamics, and collective nature of these non-covalent interactions in both solid and liquid phases.

Theoretical Investigations of Reaction Mechanisms and Catalysis

Theoretical investigations into the reaction mechanisms and potential catalytic applications of this compound (DMDO) have been approached through molecular modeling based on Density Functional Theory (DFT). These studies provide a microscopic understanding of the molecule's structure, stability, and reactive sites.

One key study employed the B3LYP functional with the 6-311++G(d,p) basis set to perform molecular modeling of a DMDO single crystal. This level of theory is widely used to obtain a reliable description of molecular geometries, electronic structures, and vibrational frequencies. researchgate.net

The vibrational bands of the DMDO crystal were analyzed and compared with theoretical calculations, with the Potential Energy Distribution (PED) being used for vibrational assignments. researchgate.net Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, were investigated. The reactivity of the molecule has been explored using tools like Molecular Electrostatic Potential (MEP), Fukui functions, and Local Reactivity Descriptors. researchgate.net

Natural Bonding Orbital (NBO) analysis has also been utilized to study the hybridization of atoms and the electronic structure of the DMDO molecule. researchgate.net These computational approaches are foundational for predicting how DMDO might behave in chemical reactions and interact with catalysts. While the groundwork for understanding its reactivity has been laid, specific theoretical investigations detailing complex reaction pathways or catalytic cycles involving DMDO are not extensively documented in the literature. However, the existing computational data provides a strong basis for future mechanistic studies.

Table 1: Selected Computational Parameters for this compound

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Molecular modeling, vibrational analysis, electronic structure calculation. researchgate.net |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Calculation of excitation energies, oscillator strengths, and UV-Vis spectra. researchgate.net |

Table 2: Key Theoretical Descriptors for this compound

| Descriptor | Significance in Reactivity Analysis |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net |

| Natural Bonding Orbital (NBO) | Analyzes the charge distribution and bonding interactions within the molecule, providing insights into its stability and Lewis basicity. researchgate.net |

Nonlinear Optical (NLO) Behavior Studies

There is currently no publicly available research or theoretical studies on the nonlinear optical (NLO) behavior of this compound.

Advanced Characterization Techniques for Dmdo and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4,5-Dimethyl-1,3-dioxol-2-one. This method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a compound like DMDO, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile.

The purity of DMDO is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification. UV detectors are frequently used for detection, as the carbonyl group in DMDO absorbs ultraviolet light.

Research and manufacturing processes for DMDO rely on HPLC to ensure the product meets stringent quality standards. For instance, various synthesis methods have reported the purity of the final DMDO product, as determined by HPLC, to be in the range of 99.0% to 99.7%. google.comchemicalbook.com This high level of purity is critical for its subsequent applications, such as in the preparation of chemotherapeutic antibiotics or as an electrolyte additive, where impurities could lead to undesirable side reactions. chemicalbook.com

Table 1: Reported Purity of this compound Determined by HPLC

| Sample/Synthesis Batch | Reported Purity (%) | Reference |

| Synthesis Method 1 | 99.0 | google.com |

| Synthesis Method 2 | 99.3 | google.com |

| Synthesis Method 3 | 99.7 | google.com |

| Commercial Product | 99.0 | chemicalbook.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. While DMDO itself is a small molecule, XPS is invaluable for analyzing the surfaces of materials derived from it, such as polymer films or the solid electrolyte interphase (SEI) layer that forms on battery electrodes when DMDO is used as an electrolyte additive. thermofisher.com DMDO is a derivative of vinylene carbonate (VC), a well-known SEI-forming additive, and its derivatives are expected to exhibit similar surface chemistry. researchgate.netrsc.org

In the context of lithium-ion batteries, additives like VC and by extension DMDO, polymerize on the electrode surface to form a protective SEI layer. researchgate.net XPS is used to probe the chemical composition of this layer, providing insights into its effectiveness at preventing further electrolyte decomposition. spectraresearch.com The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons.

Key spectral regions for carbonate-derived polymers include the C 1s and O 1s peaks. Deconvolution of these high-resolution spectra allows for the identification of different chemical environments. For example, the C 1s spectrum of an SEI formed from a carbonate-based electrolyte typically shows peaks corresponding to C-C/C-H bonds, C-O bonds (polyethers), and C=O bonds in carbonate species. researchgate.net

Table 2: Typical Binding Energies in XPS Analysis of Carbonate-Derived Surface Films

| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

| C 1s | C=O (Carbonate) | ~288.2 - 291.5 | researchgate.net |

| C 1s | C-O (Ether/Alkoxide) | ~286.8 | osti.gov |

| C 1s | C-C/C-H (Aliphatic Carbon) | ~284.8 | osti.gov |

| O 1s | C=O (Carbonate) | ~532.0 | osti.gov |

| O 1s | C-O (Ether/Alkoxide) | ~533.5 | osti.gov |

This information is crucial for understanding the reaction mechanisms of additives like DMDO at the electrode-electrolyte interface and for designing more stable and long-lasting batteries. acs.org

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnification. It works by scanning a focused beam of electrons over a surface and detecting the secondary or backscattered electrons emitted from the sample.

In the study of DMDO derivatives, SEM is not typically used on the molecule itself but rather on the materials synthesized from it. For example, when DMDO is used as an additive in battery electrolytes, SEM is employed to examine the morphology of the SEI layer formed on the electrodes. researchgate.net The uniformity, thickness, and texture of this layer, as observed by SEM, are critical factors that influence battery performance and cycle life. A smooth, uniform, and stable SEI layer is desirable, and SEM provides direct visual evidence of these characteristics. researchgate.net

Furthermore, if DMDO is used as a monomer to create polymers, SEM can be used to study the morphology of the resulting polymeric materials, such as films, fibers, or particles. sciopen.com The technique can reveal details about porosity, grain size, and surface features, which are essential for understanding the physical properties and suitability of the polymer for a specific application.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for molecular structure elucidation. While standard 1D ¹H and ¹³C NMR are used for basic characterization, advanced techniques like 2D NMR and solid-state NMR (ssNMR) provide deeper insights into the complex structures of DMDO derivatives and polymers.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms in a molecule. For complex derivatives of DMDO, these experiments can help to unambiguously assign proton and carbon signals and confirm the molecular structure.

Solid-State NMR (ssNMR) is particularly valuable for characterizing insoluble materials, such as the polymers and SEI layers formed from DMDO or its parent compound, vinylene carbonate. nih.govrsc.org Since these materials cannot be dissolved for conventional solution-state NMR, ssNMR provides crucial structural information. For example, ¹³C ssNMR can identify the different types of carbon environments in the polymer, confirming the presence of key structural units like cyclic carbonates, polyether linkages (C-O), and O-C-O moieties that form during polymerization and decomposition. rsc.org This information is instrumental in understanding the formation mechanism and the final structure of the SEI film, which directly impacts battery performance. nih.govacs.org

Future Directions and Emerging Research Avenues for 4,5 Dimethyl 1,3 Dioxol 2 One

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research is focused on developing more sustainable and safer methods for synthesizing 4,5-Dimethyl-1,3-dioxol-2-one. Traditional synthesis methods often involve hazardous materials like phosgene (B1210022), which poses significant safety risks. google.com A key area of development is the replacement of these toxic reagents with safer alternatives.

One promising approach involves the use of bis(trichloromethyl)carbonate as a substitute for phosgene. This method reacts 3-hydroxyl-2-butanone with bis(trichloromethyl)carbonate in an organic solvent, in the presence of an auxiliary agent, to produce DMDO. google.com This process not only eliminates the safety hazards associated with phosgene but also aims to reduce the generation of industrial waste. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Phosgene-Based Method | Bis(trichloromethyl)carbonate Method |

| Primary Reagent | Phosgene or Diphosgene | Bis(trichloromethyl)carbonate |

| Safety Concerns | High toxicity, significant safety hazards | Reduced safety risks |

| Environmental Impact | Generation of hazardous waste | Aims to reduce waste production |

| Starting Material | 3-hydroxy-butan-2-one | 3-hydroxyl-2-butanone |

Exploration of DMDO in Emerging Battery Chemistries

This compound has garnered attention as a potentially crucial component in the development of advanced lithium-ion batteries. nih.goviucr.org Its utility is being explored in non-aqueous electrolyte blends, which are essential for the performance and safety of next-generation energy storage solutions. nih.goviucr.org

The incorporation of DMDO and its derivatives into electrolyte formulations can influence key battery characteristics such as stability, lifespan, and efficiency. Research in this area is focused on understanding how the molecular structure of DMDO contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a critical factor in battery performance.

Design and Synthesis of Next-Generation Pharmaceutical Agents Based on DMDO Scaffolds

In the pharmaceutical industry, this compound serves as a vital intermediate for the synthesis of new and improved therapeutic agents. google.comguidechem.com It is particularly valuable for modifying drugs to create chiral compounds with enhanced efficacy and reduced side effects. guidechem.com The DMDO scaffold is a key building block in the preparation of various medications, including antibiotics and cardiovascular drugs. iucr.orgguidechem.com

Future research in this domain will likely focus on leveraging the DMDO structure to design novel pharmaceutical agents. This includes its use in creating prodrugs, which can improve the oral absorption of medications. guidechem.com After administration, these prodrugs are metabolized in the body to release the active drug, leading to better bioavailability and therapeutic outcomes. guidechem.com

Derivatives of DMDO, such as its 4-chloromethyl and 4-bromomethyl variants, are already used in the synthesis of established antibiotics like prulifloxacin (B1679801), cefuroxime, and ampicillin (B1664943). nih.goviucr.org The continued exploration of new derivatives and their applications is a significant area of ongoing research.

Integration of DMDO into Advanced Functional Materials

Beyond its applications in batteries and pharmaceuticals, there is potential for integrating this compound into a broader range of advanced functional materials. Its unique chemical structure makes it a candidate for the development of new polymers and other materials with tailored properties.

Future research could explore the use of DMDO as a monomer or an additive in polymer synthesis. The resulting materials could exhibit desirable characteristics such as enhanced thermal stability, specific optical properties, or biodegradability, opening up applications in fields like electronics, packaging, and biomedical devices.

Computational-Experimental Synergies for Rational Design and Discovery

The synergy between computational modeling and experimental research is becoming increasingly important in the rational design of new molecules and materials. For this compound, computational studies, such as those employing Density Functional Theory (DFT), are being used to investigate its physicochemical properties. researchgate.netbohrium.com

These computational models can predict molecular structure, vibrational frequencies, and electronic transitions, providing valuable insights that can guide experimental work. researchgate.netbohrium.com For instance, DFT calculations have been used to analyze the molecular and bond strengths of DMDO through Natural Bonding Orbital (NBO) analysis. researchgate.net This collaborative approach can accelerate the discovery and optimization of new applications for DMDO by allowing for a more targeted and efficient research process.

Table 2: Computational and Experimental Techniques for DMDO Research

| Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Molecular modeling | Physicochemical properties, vibrational assignments |

| Time-Dependent DFT (TD-DFT) | Calculation of absorption wavelengths | Electronic transitions |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions | Molecular packing |

| Single Crystal X-ray Diffraction | Elucidation of crystal structure | Supramolecular features, intermolecular contacts |

Investigations into Environmental Degradation and Recycling of DMDO-containing Materials

As the use of this compound in various products expands, understanding the environmental fate of DMDO-containing materials becomes crucial. Future research will need to address the degradation pathways and recyclability of polymers and other materials that incorporate this compound.

Investigations into the environmental degradation of these materials will help in assessing their long-term impact and in designing more environmentally benign products. Furthermore, developing effective recycling processes for DMDO-containing materials will be essential for promoting a circular economy and reducing waste. This could involve both mechanical and chemical recycling methods to recover and reuse the constituent components.

Crystallization Studies and Impurity Migration Behavior

The purification of this compound through crystallization is a critical step in its production for high-purity applications. Recent studies have focused on understanding the fundamentals of its layer melt crystallization process. acs.org This research investigates how factors such as cooling rate and initial concentration affect the metastable zone width (MSZW) and the distribution of impurities. acs.orgacs.org